5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine
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Overview
Description
5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-aminopyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole and pyrimidine rings .
Scientific Research Applications
5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 5-Bromo-2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine.
3-Aminopyrazole: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds such as 3,5-diaminopyrazole and 3,5-dibromopyrazole share structural similarities and exhibit comparable reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, as well as the pyrazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5BrClN5 |
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Molecular Weight |
274.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H5BrClN5/c8-4-3-10-7(9)13-6(4)12-5-1-2-11-14-5/h1-3H,(H2,10,11,12,13,14) |
InChI Key |
FICWFZSWVXKQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NC2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
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